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Compound of Interest

4-(4-Ethoxyphenyl)-4-oxobutanoic
Compound Name: d
aci

cat. No.: B1582563

An In-depth Technical Guide to the Chemical Properties of 4-(4-ethoxyphenyl)-4-oxobutanoic
Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and
analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid. Designed for researchers, scientists, and
professionals in drug development, this document synthesizes fundamental chemical data with
practical, field-proven insights to support laboratory applications.

Introduction and Compound Profile

4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known as 3-(4-ethoxybenzoyl)propionic acid, is
a keto-carboxylic acid derivative. Its structure incorporates three key functional groups: a
carboxylic acid, a ketone, and an ether, all attached to an aromatic phenyl ring. This unique
combination of functionalities makes it a valuable building block in organic synthesis,
particularly as a precursor for more complex molecular architectures in pharmaceutical and
materials science research. The presence of both a nucleophilic carboxylic acid and an
electrophilic ketone, along with a modifiable aromatic ring, offers multiple avenues for chemical
transformation.

Key ldentifiers:

e |[UPAC Name: 4-(4-ethoxyphenyl)-4-oxobutanoic acid[1]
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e CAS Number: 53623-37-3[1][2][3]
e Molecular Formula: C12H1404[1][2][4]
e Synonyms: 3-(4-Ethoxybenzoyl)propionic acid[2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling,
storage, and application in various experimental setups. 4-(4-ethoxyphenyl)-4-oxobutanoic
acid is a solid at room temperature, and its properties are summarized below.

Property Value Source
Molecular Weight 222.24 g/mol [1]
Appearance Solid [2]
Melting Point 136 - 138 °C [2]

) N Stable under normal handling
Chemical Stability N [2]
and storage conditions.

The structure of the molecule is depicted below, highlighting the ethoxy, phenyl, ketone, and
butanoic acid moieties.

Caption: Chemical structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Synthesis and Reactivity
Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing 4-(4-ethoxyphenyl)-4-
oxobutanoic acid and its analogs is the Friedel-Crafts acylation.[5] This reaction involves the
electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis,
ethoxybenzene (phenetole) serves as the activated aromatic substrate, and succinic anhydride
is the acylating agent. A Lewis acid, typically aluminum chloride (AICIs), is used as a catalyst to
activate the succinic anhydride, making it a potent electrophile.
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The causality behind this choice of reactants is clear:

o Ethoxybenzene: The ethoxy group is an ortho-, para-directing activator due to the resonance
donation of its lone pair electrons into the phenyl ring. This increases the nucleophilicity of
the ring, facilitating the electrophilic attack. The para-product is sterically favored over the
ortho-product.

e Succinic Anhydride: This cyclic anhydride is an excellent acylating agent that, upon reaction,
introduces the desired four-carbon chain with a terminal carboxylic acid.

e Aluminum Chloride: As a strong Lewis acid, AICIs coordinates with an oxygen atom of the
anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion or a
polarized complex that initiates the reaction.

Reactants

Reaction Conditions Product
Ethoxybenzene
Lewis Acid (e.g., AICI3) T | IR Enerl Solvent (e.g., Dichlorobenzene) Workup & Purification 4-(4-ethoxyphenyl)-4-oxobutanoic acwa
—
Succinic Anhydride

Click to download full resolution via product page

Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

o Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It
readily undergoes reactions typical of carboxylic acids, such as:

o Esterification: Reaction with an alcohol under acidic conditions to form an ester.
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o Amidation: Conversion to an amide by reacting with an amine, often requiring an activating
agent.

o Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlHa.

o Ketone: The carbonyl group of the ketone is electrophilic and susceptible to nucleophilic
attack. Key reactions include:

o Reduction: Can be selectively reduced to a secondary alcohol using milder reducing
agents like NaBHa, or fully reduced to a methylene group (CHz) via Clemmensen or Wolff-
Kishner reduction. A patent describes the reduction of the similar 4-(4-methoxyphenyl)-4-
oxobutyric acid using catalytic hydrogenation with palladium on carbon.[6]

o Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form
tertiary alcohols.

e Aromatic Ring: The ethoxy-substituted phenyl ring can undergo further electrophilic aromatic
substitution. The existing ethoxy and acyl groups will direct incoming electrophiles, though
the acyl group is deactivating.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of 4-(4-ethoxyphenyl)-4-oxobutanoic acid requires a suite
of analytical techniques. While Sigma-Aldrich notes that they do not collect analytical data for
this specific rare chemical, we can predict the expected results based on its structure.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the
molecular weight of a compound. For small polar molecules like this, derivatization may be
necessary to improve ionization efficiency.[7]

Predicted ESI-MS Data:
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Adduct lon Formula Predicted m/z
[M+H]* (Positive Mode) [C12H1504]* 223.0965
[M+Na]* (Positive Mode) [C12H1404Na]* 245.0784
[M-H]~ (Negative Mode) [C12H1304]~ 221.0819

Data predicted based on the molecular formula and common adducts observed in ESI-MS.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Spectrum (in CDClIs, 500 MHz):
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Chemical Shift
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Predicted 3C NMR Spectrum:
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Chemical Shift (6, ppm)

Assignment

~198.0 C=0 (Ketone)

~178.0 C=0 (Carboxylic Acid)
~163.0 Ar-C-OEt

~130.5 Ar-CH (ortho to C=0)
~129.0 Ar-C-C=0

~114.5 Ar-CH (ortho to OEt)
~64.0 -O-CH2-CHs

~33.5 -CO-CH2-CHz-

~28.5 -CH2-CH2-COOH
~14.5 -O-CH2-CHs

Experimental Protocols

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from standard procedures for the synthesis of analogous aryl

oxobutanoic acids.[5]

Materials:

Ethoxybenzene

Succinic Anhydride

e ICce

Anhydrous Aluminum Chloride (AICI3)

Concentrated Hydrochloric Acid (HCI)

Anhydrous Dichloromethane (DCM) or Dichlorobenzene[6] (as solvent)
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e Sodium Bicarbonate solution (5%)

e Anhydrous Sodium Sulfate (Na2S0a4)

o Standard laboratory glassware for reflux and workup
Procedure:

e Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux
condenser, a nitrogen inlet, and a dropping funnel.

e Initial Mixture: Charge the flask with anhydrous AICIs (2.2 eq.) and the anhydrous solvent
under a nitrogen atmosphere. Cool the mixture in an ice bath to 0-5 °C.

» Addition of Reactants: Dissolve ethoxybenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in
the anhydrous solvent. Add this solution dropwise to the stirred AICIs suspension while
maintaining the temperature below 10 °C.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture
of crushed ice and concentrated HCI. This will hydrolyze the aluminum complexes and
precipitate the crude product.

« |solation: If a solid precipitates, collect it by vacuum filtration. If the product remains in the
organic layer, perform a liquid-liquid extraction.

« Purification: Dissolve the crude product in a 5% sodium bicarbonate solution. Wash the
aqueous layer with DCM to remove any unreacted ethoxybenzene. Acidify the aqueous layer
with concentrated HCI to re-precipitate the pure carboxylic acid product.

e Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under
vacuum.

Protocol: Analytical Characterization Workflow

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesized Crude Product
(1. Purity Check (TLC))

If impure

(2. Recrystallization / Purification) f pure

(3. Melting Point Analysis)

y

4. Mass Spectrometry (LC-MS)
Confirm Molecular Weight

l

5. NMR Spectroscopy (*H & *3C)
Elucidate Structure

l

6. FTIR Spectroscopy
Confirm Functional Groups

Pure, Characterized Compound

Click to download full resolution via product page

Caption: Workflow for the purification and characterization of the final product.

Safety and Handling
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According to the Safety Data Sheet (SDS), 4-(4-ethoxyphenyl)-4-oxobutanoic acid is
classified with several hazards.[2]

e GHS Hazard Statements:

o H315: Causes skin irritation.[2]

o H319: Causes serious eye irritation.[2]

o H335: May cause respiratory irritation.[2]

 Precautionary Measures:

o

P261: Avoid breathing dust.[2]

[¢]

P280: Wear protective gloves, eye protection, and face protection.[2]

[¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

[e]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

Handle in accordance with good industrial hygiene and safety procedures.[2]

Use only in a well-ventilated area.[2]

Store in a well-ventilated place and keep the container tightly closed.[2]

Store locked up.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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